6-bromo-6H-quinazolin-4-one
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Overview
Description
6-Bromo-6H-quinazolin-4-one is a heterocyclic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of a bromine atom at the 6th position of the quinazolinone ring enhances its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-bromo-6H-quinazolin-4-one typically involves the reaction of 6-bromoanthranilic acid with formamide. The reaction is carried out under reflux conditions, leading to the formation of the quinazolinone ring. Another method involves the cyclization of 6-bromo-2-aminobenzamide with formic acid .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using the aforementioned methods. The reaction conditions are optimized to ensure high yield and purity of the product. The use of catalysts and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 6-Bromo-6H-quinazolin-4-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with different nucleophiles such as amines and thiols.
Oxidation and Reduction Reactions: The quinazolinone ring can undergo oxidation and reduction under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include aryl or alkyl amines and thiols, often in the presence of a palladium catalyst.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction are commonly used.
Major Products Formed:
Substitution Reactions: Products include various substituted quinazolinones depending on the nucleophile used.
Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the quinazolinone ring.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its cytotoxic effects against cancer cell lines.
Medicine: Potential therapeutic agent for cancer treatment due to its ability to inhibit cell proliferation.
Industry: Used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-bromo-6H-quinazolin-4-one involves its interaction with specific molecular targets. It has been shown to inhibit the activity of certain enzymes and proteins involved in cell proliferation and survival. The compound can induce apoptosis in cancer cells by disrupting key signaling pathways .
Comparison with Similar Compounds
- 6-Chloro-6H-quinazolin-4-one
- 6-Fluoro-6H-quinazolin-4-one
- 6-Iodo-6H-quinazolin-4-one
Comparison: 6-Bromo-6H-quinazolin-4-one is unique due to the presence of the bromine atom, which imparts distinct chemical and biological properties. Compared to its chloro, fluoro, and iodo counterparts, the bromo derivative often exhibits higher reactivity and potency in biological assays .
Properties
Molecular Formula |
C8H5BrN2O |
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Molecular Weight |
225.04 g/mol |
IUPAC Name |
6-bromo-6H-quinazolin-4-one |
InChI |
InChI=1S/C8H5BrN2O/c9-5-1-2-7-6(3-5)8(12)11-4-10-7/h1-5H |
InChI Key |
IBSXWJOAGUQNQQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC=NC(=O)C2=CC1Br |
Origin of Product |
United States |
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